2-Fluoro-3-formyl-5-methylbenzoic acid
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Overview
Description
2-Fluoro-3-formyl-5-methylbenzoic acid: is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a formyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-formyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and provides good yields of the desired product. Another method involves the deprotonation of metallated fluorotoluenes, which reacts with superbases to form the fluorobenzoic acid derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-formyl-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: 2-Fluoro-3-carboxy-5-methylbenzoic acid.
Reduction: 2-Fluoro-3-hydroxymethyl-5-methylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Fluoro-3-formyl-5-methylbenzoic acid is used as a building block in organic synthesis. It can be used to introduce fluorine and formyl groups into complex molecules, which can alter their chemical and physical properties.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Fluorine atoms can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry: In the materials science industry, this compound can be used to synthesize new materials with unique properties, such as increased thermal stability or altered electronic characteristics.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-formyl-5-methylbenzoic acid depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets. Fluorine’s high electronegativity can enhance the binding affinity of the compound to enzymes or receptors, potentially leading to increased biological activity. The formyl group can participate in various chemical reactions, further modifying the compound’s behavior.
Comparison with Similar Compounds
2-Fluoro-5-methylbenzoic acid: Similar structure but lacks the formyl group.
3-Fluoro-2-methylbenzoic acid: Similar structure but with different substitution pattern.
2-Fluoro-5-formylbenzoic acid: Similar structure but lacks the methyl group.
Uniqueness: 2-Fluoro-3-formyl-5-methylbenzoic acid is unique due to the specific combination of fluorine, formyl, and methyl groups on the benzene ring. This unique substitution pattern can result in distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-fluoro-3-formyl-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTSMTOWVWLYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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